molecular formula C15H13BrO3 B14479869 4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 65017-92-7

4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione

Katalognummer: B14479869
CAS-Nummer: 65017-92-7
Molekulargewicht: 321.16 g/mol
InChI-Schlüssel: QDDDBRFJTVDCTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione is an organic compound that belongs to the class of naphthopyrans This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and a dihydronaphthopyran core

Vorbereitungsmethoden

The synthesis of 4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the production process.

Analyse Chemischer Reaktionen

4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, allowing the introduction of different functional groups. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of oxidative stress and the inhibition of key enzymes involved in cell proliferation . The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and the induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione include other naphthopyrans and related heterocyclic compounds. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65017-92-7

Molekularformel

C15H13BrO3

Molekulargewicht

321.16 g/mol

IUPAC-Name

4-bromo-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

InChI

InChI=1S/C15H13BrO3/c1-15(2)7-10(16)11-12(17)8-5-3-4-6-9(8)13(18)14(11)19-15/h3-6,10H,7H2,1-2H3

InChI-Schlüssel

QDDDBRFJTVDCTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.